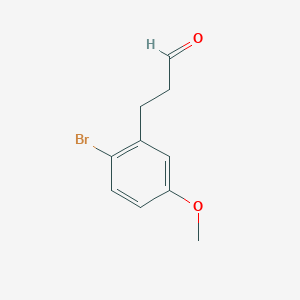

Benzenepropanal, 2-bromo-5-methoxy-

Description

Overview of the Chemical Class: Halogenated Aromatic Aldehydes and Related Propionaldehydes

Benzenepropanal, 2-bromo-5-methoxy- belongs to the broad class of halogenated aromatic aldehydes. This group of compounds is characterized by a benzene (B151609) ring substituted with at least one halogen atom and a formyl group (-CHO). Halogenated aromatic compounds are of significant interest due to their persistence and role in environmental science, often serving as intermediates in the degradation of more complex molecules. scbt.combldpharm.com The presence of halogens modifies the electronic properties and reactivity of the aromatic ring and the aldehyde function.

The aldehyde group itself is one of the most versatile functional groups in organic synthesis. Aromatic aldehydes, in particular, are precursors to a vast array of other molecular structures. The extension of the aldehyde from the ring by a two-carbon linker, forming a propanal (3-phenylpropanal) side chain, introduces additional flexibility and reactivity. This side chain can participate in reactions typical of aliphatic aldehydes while still being influenced by the electronic nature of the substituted aromatic ring. glentham.com The study of how anaerobic bacteria transform various halogenated aromatic aldehydes has shown that both oxidation to carboxylic acids and reduction to alcohols are common metabolic pathways. scbt.com

Significance of Functional Group Interplay in Benzenepropanal, 2-bromo-5-methoxy-

The chemical behavior of Benzenepropanal, 2-bromo-5-methoxy- is dictated by the combined electronic and steric effects of its three distinct functional groups: the bromine atom, the methoxy (B1213986) group, and the propanal side chain.

The bromine atom, like other halogens, exerts a dual electronic effect on the benzene ring. It is strongly electronegative, withdrawing electron density from the ring through the sigma bonds via the inductive effect. This effect deactivates the ring, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

The methoxy group (-OCH₃) at the 5-position also has a profound impact on the reactivity of the benzene ring. The oxygen atom is electron-withdrawing inductively, but its primary influence is its powerful electron-donating resonance effect. The lone pairs on the oxygen atom delocalize into the benzene ring, significantly increasing the electron density at the ortho and para positions relative to the methoxy group.

This strong activation makes the ring much more nucleophilic and highly susceptible to electrophilic attack at these positions. In the target molecule, the positions ortho (position 4 and 6) and para (position 2, already occupied by bromine) to the methoxy group are activated. The interplay between the deactivating, ortho/para-directing bromo group and the strongly activating, ortho/para-directing methoxy group creates a complex reactivity map for further substitution reactions on the aromatic ring.

The propanal side chain (-CH₂CH₂CHO) provides a different locus of reactivity. The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This allows the propanal moiety to undergo a wide variety of transformations, including:

Reduction to form the corresponding alcohol, 3-(2-bromo-5-methoxyphenyl)propan-1-ol.

Oxidation to yield the carboxylic acid, 3-(2-bromo-5-methoxyphenyl)propanoic acid.

Nucleophilic Addition with reagents like Grignards or organolithiums to form secondary alcohols.

Wittig Reaction to convert the aldehyde into an alkene.

Aldol (B89426) Condensation , where it can act as either the electrophile or, upon deprotonation of the alpha-carbon, the nucleophile, enabling the formation of carbon-carbon bonds.

The hydrogens on the carbon alpha to the carbonyl group (Cα) are acidic and can be removed by a base, forming an enolate. This enolate is a key intermediate in many reactions that form new bonds at the alpha-position.

Historical Perspective on the Study of Benzenepropanal, 2-bromo-5-methoxy- and its Structural Congeners

The general methods for extending an aldehyde by two carbons to a propanal, such as the Heck reaction, have been known for decades. The Heck reaction, which couples an aryl halide with an alkene, was awarded the Nobel Prize in Chemistry in 2010 and is a powerful tool for C-C bond formation. sigmaaldrich.com It is plausible that such established methodologies were applied to precursors like 2-bromo-5-methoxybenzaldehyde (B1267466) to access the target compound.

Current Landscape of Academic Research on Benzenepropanal, 2-bromo-5-methoxy-

Currently, there are no prominent academic publications that focus specifically on the synthesis or application of Benzenepropanal, 2-bromo-5-methoxy-. Its primary role appears to be that of a synthetic intermediate, available from various chemical suppliers for research and development purposes.

The structural motifs present in the molecule are found in various bioactive compounds. For instance, the related 2-bromo-5-methoxybenzoic acid is used in the synthesis of urolithin derivatives, which are metabolites with potential health benefits. This suggests that Benzenepropanal, 2-bromo-5-methoxy- could be a valuable precursor for creating analogues of natural products or other biologically active molecules. However, without specific literature citing its use, its current research applications remain within the proprietary domain of commercial and academic laboratories that purchase it as a starting material.

Research Gaps and Future Directions in the Fundamental Chemistry of 2-Bromo-5-methoxybenzaldehyde

Despite its utility, the full potential of 2-bromo-5-methoxybenzaldehyde as a synthetic intermediate remains to be explored. Several research gaps and promising future directions can be identified.

One significant area for future investigation is the development of novel catalytic methodologies that utilize 2-bromo-5-methoxybenzaldehyde. While its use in cross-coupling reactions is established, there is a continuous need for more efficient, sustainable, and selective catalytic systems. This includes the exploration of new ligands and metal catalysts that can operate under milder conditions and tolerate a wider range of functional groups. The development of enantioselective transformations starting from 2-bromo-5-methoxybenzaldehyde would also be a major advancement, opening up avenues for the synthesis of chiral molecules with specific biological activities.

The application of 2-bromo-5-methoxybenzaldehyde in the synthesis of functional materials is another underexplored frontier. The unique electronic and structural features of this compound could be leveraged to create novel organic electronic materials, such as those for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine and methoxy substituents can be used to tune the electronic properties and solid-state packing of derived molecules, which are critical parameters for material performance. The synthesis of fluorescent probes for biological imaging, an application noted for the related compound 5-bromo-2-methoxybenzaldehyde (B189313), represents a logical and promising area of investigation for 2-bromo-5-methoxybenzaldehyde derivatives. chemimpex.com

Furthermore, the strategic placement of the functional groups in 2-bromo-5-methoxybenzaldehyde makes it an ideal substrate for the development of new multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. Designing novel multicomponent reactions that incorporate 2-bromo-5-methoxybenzaldehyde could provide rapid access to diverse and complex molecular scaffolds for drug discovery and materials science.

Finally, a deeper understanding of the reactivity of the aldehyde group in the context of the bromo and methoxy substituents is still needed. While the general reactivity of aldehydes is well-understood, the interplay of the electronic effects of the other substituents on the benzene ring can lead to unexpected reactivity or selectivity. Detailed mechanistic studies of reactions involving 2-bromo-5-methoxybenzaldehyde could uncover new synthetic possibilities and allow for more rational design of synthetic routes. The development of transient directing group strategies for the C-H functionalization of benzaldehydes could also be extended to this specific molecule, offering new ways to modify its structure. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-5-methoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPBKZPGSZVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenepropanal, 2 Bromo 5 Methoxy

Retrosynthetic Analysis of the Benzenepropanal, 2-bromo-5-methoxy- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzenepropanal, 2-bromo-5-methoxy-, the analysis begins by disconnecting the propanal side chain. A functional group interconversion (FGI) approach suggests that the propanal group can be derived from a C₂-extended alkene or alkyne attached to the benzene (B151609) ring, which in turn can be formed from a key precursor: 2-bromo-5-methoxybenzaldehyde (B1267466).

This aldehyde is the central intermediate. The retrosynthetic strategy, therefore, focuses on the effective synthesis of this substituted benzaldehyde (B42025). The disconnection of the aldehyde (formyl group) and the bromine atom from the methoxybenzene core points to two primary synthetic challenges: the regioselective introduction of a bromine atom and a formyl group onto a methoxy-substituted benzene ring. The analysis suggests starting from simpler precursors like 3-methoxyphenol (B1666288), 3-methoxybenzoic acid, or 1-bromo-3-methoxybenzene.

Precursor Compounds and Starting Materials for Benzenepropanal, 2-bromo-5-methoxy- Synthesis

Strategies Employing Substituted Methoxybenzene Derivatives

Substituted methoxybenzene derivatives are common starting points for the synthesis of complex aromatic compounds. For the target molecule, a logical precursor is a methoxybenzene derivative that can be selectively brominated and formylated.

One potential starting material is p-bromoanisole (1-bromo-4-methoxybenzene). prepchem.comwikipedia.orgnih.gov This compound already contains the required bromine and methoxy (B1213986) groups, albeit in a different isomeric arrangement (para- instead of meta-). While not a direct precursor for the desired 2-bromo-5-methoxy substitution pattern, its use in formylation reactions provides a model for introducing a carbonyl group to a brominated anisole (B1667542) ring. prepchem.com

A more viable starting material is m-methoxybenzoic acid . This compound possesses the correct meta-relationship between the methoxy group and a carbon that can be functionalized. Published methods demonstrate the direct bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid, a direct precursor to the key aldehyde intermediate. google.com

Preparation of Key Brominated Aromatic Intermediates

The central intermediate in the proposed synthesis is 2-bromo-5-methoxybenzaldehyde . Its synthesis can be approached from several angles. One pathway involves the oxidation of 2-bromo-5-methoxybenzoic acid. chemicalbook.com This benzoic acid can be prepared with high yield and purity through the electrophilic bromination of m-methoxybenzoic acid using reagents like N-bromosuccinimide or dibromohydantoin in the presence of sulfuric acid and a catalyst system. google.com

Another approach is the direct formylation of a brominated anisole derivative. For instance, the formylation of p-bromoanisole using titanium tetrachloride and 1,1-dichloromethyl methyl ether yields 5-bromo-2-methoxybenzaldehyde (B189313). prepchem.com A similar strategy could theoretically be applied to 1-bromo-3-methoxybenzene to obtain the desired 2-bromo-5-methoxybenzaldehyde.

Alternatively, starting from o-methoxyphenol , a three-step reaction involving acetylation of the hydroxyl group, bromination catalyzed by iron powder, and subsequent deacetylation can produce 5-bromo-2-methoxyphenol. google.com This intermediate could then be converted to the target aldehyde, although this would require methylation of the hydroxyl group followed by formylation.

Direct Synthesis Approaches to Benzenepropanal, 2-bromo-5-methoxy-

Direct synthesis refers to the key steps that install the necessary functional groups onto the aromatic scaffold. For this target, these are electrophilic bromination and the introduction of the aldehyde group.

Electrophilic Bromination of Aromatic Rings

The introduction of a bromine atom onto the methoxy-substituted ring is a critical step. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its electron-donating resonance effect. The carboxyl group (-COOH) is a deactivating, meta-directing group.

In the synthesis starting from m-methoxybenzoic acid , the directing effects of the two substituents are crucial. The methoxy group strongly directs electrophilic substitution to its ortho (C2 and C6) and para (C4) positions. The carboxyl group directs to its meta positions (C3 and C5). The positions ortho to the methoxy group (C2) and meta to the carboxyl group (C5) coincide, reinforcing substitution at the C2 position. This alignment allows for highly regioselective bromination at the C2 position to form 2-bromo-5-methoxybenzoic acid. google.com Various brominating agents can be employed, as shown in the table below.

| Starting Material | Brominating Agent | Catalyst/Solvent System | Product | Yield | Purity |

| m-Methoxybenzoic acid | Dibromohydantoin | H₂SO₄, KBrO₃, Red P, CH₂Cl₂ | 2-Bromo-5-methoxybenzoic acid | 93.6% | 99.4% |

| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄, KBrO₃, Red P, CHCl₃ | 2-Bromo-5-methoxybenzoic acid | 92.7% | 99.2% |

| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄, KBr, Red P, CH₂Cl₂ | 2-Bromo-5-methoxybenzoic acid | 93.4% | 99.1% |

Table based on data from patent CN112250562A google.com

Carbonyl Group Introduction via Formylation or Related Reactions

Once the 2-bromo-5-methoxy substituted ring is established, the aldehyde functionality must be introduced to form the key intermediate, 2-bromo-5-methoxybenzaldehyde.

If the precursor is 2-bromo-5-methoxybenzoic acid, a reduction is required. The carboxylic acid can be reduced to the corresponding primary alcohol (2-bromo-5-methoxybenzyl alcohol), which is then oxidized under controlled conditions (e.g., using PCC or Swern oxidation) to the aldehyde.

Alternatively, direct formylation can be employed on a suitable precursor. A relevant example is the synthesis of the isomeric 5-bromo-2-methoxybenzaldehyde from p-bromoanisole. prepchem.com This reaction uses a Lewis acid (titanium tetrachloride) and a formyl cation equivalent (1,1-dichloromethyl methyl ether).

| Starting Material | Reagents | Conditions | Product |

| p-Bromoanisole | 1) Titanium tetrachloride, 1,1-dichloromethyl methyl ether; 2) NaHCO₃ workup | Methylene chloride, 0-10 °C | 5-Bromo-2-methoxybenzaldehyde |

Table based on data from PrepChem.com prepchem.com

Another powerful method is the ortho-formylation of phenols, which proceeds with high regioselectivity. orgsyn.org If an intermediate like 2-bromo-5-methoxyphenol (B1282781) were synthesized, it could be formylated at the position ortho to the hydroxyl group using paraformaldehyde and magnesium dichloride in THF. orgsyn.org

Once 2-bromo-5-methoxybenzaldehyde is obtained, standard organic chemistry methods, such as the Wittig reaction followed by hydroboration-oxidation, can be used to construct the propanal side chain, yielding the final target compound, Benzenepropanal, 2-bromo-5-methoxy- .

Side-Chain Elongation and Functionalization

A common and effective strategy for constructing the propanal side chain on an aromatic ring is through the homologation of a benzaldehyde precursor. In the case of Benzenepropanal, 2-bromo-5-methoxy-, a logical starting point is 2-bromo-5-methoxybenzaldehyde . The elongation of the aldehyde group can be achieved via a two-step process involving an olefination reaction followed by a selective reduction.

One of the most utilized olefination methods is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction employs a phosphonate (B1237965) carbanion to react with an aldehyde, yielding an alkene. enamine.net For the synthesis of the target molecule, 2-bromo-5-methoxybenzaldehyde can be reacted with a phosphonate ester, such as triethyl phosphonoacetate , in the presence of a base to form an α,β-unsaturated ester. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. enamine.net

The subsequent step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated intermediate, without affecting the ester group or the aromatic bromine and methoxy substituents. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity.

Following the reduction of the double bond, the ester functionality needs to be converted into the propanal. This can be achieved through a reduction of the ester to the corresponding alcohol, followed by a controlled oxidation to the aldehyde.

Alternatively, a more direct approach for the two-carbon homologation of aldehydes to α,β-unsaturated aldehydes exists, which would then be followed by selective reduction of the double bond. researchgate.net

Multi-Step Synthetic Sequences for Benzenepropanal, 2-bromo-5-methoxy-

The synthesis of Benzenepropanal, 2-bromo-5-methoxy- is inherently a multi-step process that requires careful planning regarding the order of reactions and the use of protecting groups, if necessary. libretexts.orglibretexts.org

Sequential Functional Group Transformations and Protecting Group Strategies

A plausible multi-step synthesis would originate from a more readily available starting material, such as 3-methoxyphenol . A typical sequence is outlined below:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions during subsequent steps, the hydroxyl group of 3-methoxyphenol can be protected. Common protecting groups for phenols include acetyl or tert-butyldimethylsilyl (TBDMS) groups. patsnap.com

Bromination: The protected 3-methoxyphenol can then undergo electrophilic aromatic substitution to introduce a bromine atom. The directing effect of the methoxy and protected hydroxyl groups will guide the position of bromination.

Formylation: Introduction of the aldehyde group can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or Duff reaction, to yield the protected 2-bromo-5-hydroxybenzaldehyde (B121625).

Deprotection: Removal of the protecting group from the hydroxyl function.

Side-chain elongation: As described in section 2.3.3, the resulting 2-bromo-5-hydroxybenzaldehyde (after re-protection of the hydroxyl if necessary) can be converted to the propanal side chain.

The use of protecting groups is a key aspect of such a synthesis. The choice of protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable without affecting other functional groups in the molecule. researchgate.netnih.gov For instance, the phenylfluoren-9-yl (Pf) group is noted for its ability to prevent racemization in α-amino compounds, a principle that can be relevant in complex syntheses. nih.gov

Convergent and Divergent Synthesis Strategies

In the context of producing a library of related compounds, convergent or divergent synthetic strategies could be employed.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of different products. For example, from 2-bromo-5-methoxybenzaldehyde, one could synthesize not only the target propanal but also other derivatives by modifying the side chain through different reaction pathways. This approach is particularly useful for creating chemical libraries for screening purposes.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The efficiency and stereochemical outcome of the synthesis are highly dependent on the reaction conditions.

Influence of Catalytic Systems on Reaction Efficiency

Catalysts play a pivotal role in several steps of the synthesis of Benzenepropanal, 2-bromo-5-methoxy-.

For the selective hydrogenation of the α,β-unsaturated intermediate, various catalytic systems have been investigated. While noble metal catalysts like palladium and platinum are effective, they can sometimes lead to the reduction of the aldehyde group as well. Ruthenium-tin based catalysts have shown promise for the selective hydrogenation of carbonyl groups. chemicke-listy.cz For the reduction of the C=C double bond while preserving the aldehyde, specific catalysts and conditions are required. Boron alkoxide catalysts have been shown to selectively reduce aliphatic aldehydes and ketones in the presence of other functional groups. researchgate.net

The Horner-Wadsworth-Emmons reaction's stereoselectivity can also be influenced by the choice of base and additives.

Below is a table summarizing potential catalytic systems for key transformations:

| Reaction Step | Catalyst System | Purpose | Reference(s) |

| Horner-Wadsworth-Emmons | Base (e.g., NaH, DBU), LiCl | Formation of (E)-alkene | enamine.net |

| Selective Hydrogenation | Ru-Sn, Boron alkoxides | Selective reduction of C=C or C=O | chemicke-listy.czresearchgate.net |

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly impact the yield and selectivity of the reactions involved. In the Wittig reaction, for example, the polarity of the solvent can influence the stereochemical outcome. researchgate.net A mixture of water and an organic solvent like dichloromethane (B109758) has been used to facilitate the reaction between hydrophobic aldehydes and hydrophilic reagents. mnstate.edu

For the bromination of methoxy-substituted aromatic compounds, the solvent can affect the regioselectivity and the reaction rate. The use of halogenated solvents like dichloromethane or chloroform (B151607) is common. google.comgoogle.com

The following table provides examples of solvents used in relevant reactions:

| Reaction | Solvent(s) | Effect/Purpose | Reference(s) |

| Wittig Reaction | Dichloromethane/Water | Biphasic system for reactants with different polarities | mnstate.edu |

| Toluene, Dichloromethane, Acetonitrile | Influences Z/E ratio of the alkene product | researchgate.net | |

| Bromination | Dichloromethane, Chloroform | Common solvent for electrophilic bromination | google.comgoogle.com |

| HWE Reaction | THF, DMF | Common aprotic polar solvents | enamine.net |

Temperature, Pressure, and Stoichiometry Control

The successful synthesis of Benzenepropanal, 2-bromo-5-methoxy-, hinges on the meticulous control of temperature, pressure, and stoichiometry. These parameters are crucial in directing the reaction towards the desired product, maximizing yield, and minimizing the formation of impurities.

Temperature: Temperature control is paramount in the synthesis of related bromo-methoxy-substituted benzene derivatives. For instance, in the bromination of 3-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid, a precursor that could potentially lead to the target compound, the reaction temperature is carefully maintained between 25-30°C. google.com This specific temperature range is likely to prevent over-bromination and the formation of isomeric byproducts. Similarly, in the synthesis of 2-bromo-5-methoxybenzylamine from 2-bromo-5-methoxy-benzaldehyde, the reaction is conducted at a significantly higher temperature of 80°C for an extended period. chemicalbook.com This indicates that different steps in a potential multi-step synthesis of Benzenepropanal, 2-bromo-5-methoxy- would require distinct and well-regulated temperature profiles.

Pressure: While many of the synthetic steps for related compounds are performed at atmospheric pressure, pressure control becomes significant during purification. For example, the removal of solvents such as tert-butyl alcohol, 2-methyl-2-butene (B146552), and THF after a reaction is achieved under reduced pressure. chemicalbook.com This technique allows for the gentle removal of volatile substances without the need for high temperatures that could degrade the product.

Stoichiometry: The molar ratios of reactants are a critical factor in the synthesis. In the preparation of 2-bromo-5-methoxybenzoic acid, a precise 1:1 to 1:2 molar ratio of 3,4-dimethoxy benzaldehyde to bromine is employed. google.com In another example, the synthesis of 2-bromo-5-methoxybenzylamine involves specific molar quantities of 2-bromo-5-methoxy-benzaldehyde, methyl carbamate, trifluoroacetic acid, and tert-butyldimethylsilane. chemicalbook.com Careful control of stoichiometry ensures that the limiting reagent is fully consumed, driving the reaction to completion and simplifying subsequent purification processes.

Table 1: Reaction Condition Parameters for Related Compounds

| Precursor/Related Compound | Reactants | Temperature (°C) | Pressure | Stoichiometry (Molar Ratio) | Reference |

| 2-bromo-5-methoxybenzoic acid | 3-methoxybenzoic acid, N-bromosuccinimide, red phosphorus, potassium bromate | 25-30 | Atmospheric | Not specified | google.com |

| 2-bromo-5-methoxybenzylamine | 2-bromo-5-methoxy-benzaldehyde, methyl carbamate, TFA, TBDMSH | 80 | Atmospheric | 1 : 1.5 : 2 : 2 | chemicalbook.com |

| 2-bromo-4,5-dimethoxy benzaldehyde | 3,4-dimethoxy benzaldehyde, bromine | 0-110 | Atmospheric | 1 : 1-2 | google.com |

Purification and Isolation Techniques for Synthetic Benzenepropanal, 2-bromo-5-methoxy-

Following the synthesis, a robust purification and isolation strategy is essential to obtain Benzenepropanal, 2-bromo-5-methoxy- in high purity. The techniques employed are largely dependent on the physical and chemical properties of the target compound and any impurities present.

Commonly used methods for related compounds, which would be applicable here, include:

Extraction: After the reaction is complete, the mixture is often subjected to liquid-liquid extraction to separate the product from the reaction medium. For instance, after acidification, the synthesized 2-bromo-5-methoxybenzoic acid is extracted with ethyl acetate (B1210297). chemicalbook.com The organic layer is then washed with brine to remove any remaining water-soluble impurities. chemicalbook.com

Filtration: In cases where the product precipitates out of the reaction mixture as a solid, filtration is a straightforward method for separation. For example, 2-bromo-4,5-dimethoxy benzaldehyde is isolated by suction filtration after being precipitated from the reaction mixture. google.com

Chromatography: Flash chromatography is a powerful technique for separating compounds with similar polarities. In the purification of 2-bromo-5-methoxybenzylamine, the crude material is purified by flash chromatography using a gradient of ethyl acetate and hexane, followed by methanol (B129727) and ethyl acetate. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. google.com For instance, 2-bromo-5-methoxybenzoic acid is recrystallized from ethanol (B145695) or methanol to achieve high purity. google.com

Distillation: For liquid products, vacuum distillation can be employed to separate the product from non-volatile impurities or solvents. guidechem.com

Table 2: Purification Techniques for Related Compounds

| Compound | Purification Method | Solvents/Reagents | Outcome | Reference |

| 2-bromo-5-methoxybenzoic acid | Extraction, Recrystallization | Ethyl acetate, Brine, Ethanol/Methanol | White solid, quantitative yield | google.comchemicalbook.com |

| 2-bromo-5-methoxybenzylamine | Flash Chromatography | Ethyl acetate, Hexane, Methanol | Pale yellowish viscous liquid, 95% yield | chemicalbook.com |

| 2-bromo-4,5-dimethoxy benzaldehyde | Filtration | Water | White crystal | google.com |

Green Chemistry Principles in the Synthesis of Benzenepropanal, 2-bromo-5-methoxy-

The application of green chemistry principles to the synthesis of Benzenepropanal, 2-bromo-5-methoxy- is crucial for developing sustainable and environmentally friendly processes.

Key principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. While detailed atom economy calculations require a specific, established synthetic route, the choice of reactions plays a significant role. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: The selection of solvents has a major impact on the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives. For example, a patented process for producing 2-bromo-5-methoxybenzyl bromide utilizes cyclohexane (B81311) as a safer alternative to carbon tetrachloride. google.com Another approach for the synthesis of 2-bromo-5-methoxybenzoic acid uses water as a solvent, significantly reducing the environmental impact. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The synthesis of 2-bromo-5-methoxybenzoic acid at 25-30°C is an example of a reaction designed for energy efficiency. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. While specific catalytic methods for Benzenepropanal, 2-bromo-5-methoxy- are not detailed in the provided results, the use of catalysts like red phosphorus in the synthesis of related benzoic acids points towards this principle. google.com

The development of a truly "green" synthesis for Benzenepropanal, 2-bromo-5-methoxy- would involve a holistic approach, considering all twelve principles of green chemistry, from the choice of starting materials to the final product's lifecycle.

Mechanistic Investigations of Reactions Involving Benzenepropanal, 2 Bromo 5 Methoxy

Elucidation of Reaction Pathways for Benzenepropanal, 2-bromo-5-methoxy- Transformations

The reaction pathways for Benzenepropanal, 2-bromo-5-methoxy- are dictated by the interplay of its three key functional groups: the propanal side chain, the bromo substituent, and the methoxy (B1213986) group on the benzene (B151609) ring. Transformations can be broadly categorized into reactions involving the aldehyde, reactions at the aromatic ring, and reactions influenced by the electronic nature of the substituents.

One potential transformation is the reduction of the aldehyde group to an alcohol, which can proceed via several pathways, including catalytic hydrogenation or reduction with hydride reagents. Another significant pathway involves the carbon-bromine bond. This bond can undergo cleavage through various mechanisms, such as nucleophilic aromatic substitution, or via radical intermediates, particularly under photochemical or photoredox catalysis conditions. The presence of the methoxy group, an electron-donating group, can influence the regioselectivity of these reactions.

For instance, in a hypothetical reaction, the aldehyde could be converted to an acetal, protecting it while a subsequent reaction, such as a Suzuki or Heck coupling, occurs at the bromo-substituted position. The elucidation of such pathways would typically involve techniques like in-situ spectroscopy (NMR, IR) to identify intermediates and byproducts.

Kinetic and Thermodynamic Aspects of Benzenepropanal, 2-bromo-5-methoxy- Reactivity

The kinetics and thermodynamics of reactions involving Benzenepropanal, 2-bromo-5-methoxy- provide quantitative insights into reaction rates and equilibria. The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. The activation energy for a particular transformation, such as the oxidation of the aldehyde to a carboxylic acid, would be a key kinetic parameter.

Thermodynamic data, including the enthalpy and entropy of reaction, determine the position of equilibrium and the feasibility of a reaction. For example, the equilibrium constant for the formation of a cyanohydrin from the reaction of the aldehyde with hydrogen cyanide can be determined from the Gibbs free energy change of the reaction.

Table 1: Hypothetical Kinetic and Thermodynamic Data for Selected Reactions

| Reaction Type | Kinetic Parameter | Thermodynamic Parameter |

| Aldehyde Reduction | Rate constant (k) | Enthalpy of reaction (ΔH) |

| Nucleophilic Aromatic Substitution | Activation Energy (Ea) | Gibbs Free Energy (ΔG) |

| Heck Coupling | Turnover Frequency (TOF) | Equilibrium Constant (K) |

This interactive table illustrates the types of kinetic and thermodynamic data that are crucial for understanding the reactivity of Benzenepropanal, 2-bromo-5-methoxy-.

Understanding Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical considerations in the synthesis and modification of Benzenepropanal, 2-bromo-5-methoxy-. Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce the aldehyde without affecting the bromo substituent.

Regioselectivity, on the other hand, concerns the position at which a reaction occurs. In the case of electrophilic aromatic substitution on the benzene ring, the directing effects of the bromo and methoxy groups would determine the position of the incoming electrophile. The methoxy group is an ortho, para-director, while the bromine atom is also an ortho, para-director, but deactivating. The interplay of these two groups would lead to a specific substitution pattern.

Role of the Bromine Substituent in Facilitating or Directing Reactions

The bromine atom plays a multifaceted role in the reactivity of Benzenepropanal, 2-bromo-5-methoxy-. As a halogen, it is a good leaving group in nucleophilic aromatic substitution reactions. Furthermore, the carbon-bromine bond is a key site for the formation of organometallic reagents, such as Grignard or organolithium reagents, which are versatile intermediates in organic synthesis.

The bromine atom also influences the electronic properties of the aromatic ring. It is an inductively withdrawing group, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. The bromine substituent is pivotal in cross-coupling reactions, where a catalyst facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the bromine atom. sci-hub.se

Mechanistic Studies of the Methoxy Group's Influence on Reaction Pathways

The methoxy group, being strongly electron-donating, significantly influences the reaction pathways of Benzenepropanal, 2-bromo-5-methoxy-. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect can be exploited to achieve regioselective functionalization of the benzene ring.

Mechanistic studies would likely show that the methoxy group can stabilize cationic intermediates formed during electrophilic attack, thereby lowering the activation energy for substitution at the positions it activates. In reactions involving the bromo substituent, the electronic donating nature of the methoxy group can also influence the rate and efficiency of, for example, oxidative addition in a catalytic cycle.

Side-Chain Reactivity and Mechanistic Models for Aldehyde Transformations

The propanal side-chain is a hub of reactivity. The aldehyde group is susceptible to nucleophilic attack, leading to the formation of a wide array of products such as alcohols, imines, and acetals. Mechanistic models for these transformations often involve the initial formation of a tetrahedral intermediate.

The alpha-carbon of the propanal chain, adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in reactions such as aldol (B89426) condensations. The presence of the bulky bromo- and methoxy-substituted phenyl group may sterically hinder some of these reactions, a factor that would be explored in detailed mechanistic studies.

Investigations into Photoredox Catalysis and Photoinduced Reactions of Related Analogues

While specific studies on Benzenepropanal, 2-bromo-5-methoxy- are not widely available, investigations into related analogues provide a strong basis for predicting its behavior under photochemical conditions. Photoredox catalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions. beilstein-journals.org For instance, studies on the photocatalytic reduction of 4-bromo-benzaldehyde demonstrate that the carbon-bromine bond can be cleaved through a photoinduced electron transfer process. researchgate.netresearchgate.net

It is plausible that Benzenepropanal, 2-bromo-5-methoxy- could undergo similar transformations. A photoredox catalyst, upon excitation by light, could transfer an electron to the molecule, leading to the formation of a radical anion. This intermediate could then fragment, cleaving the C-Br bond and generating an aryl radical, which could be trapped by a suitable reagent. Photoinduced reactions could also involve the aldehyde group, such as in the Paternò-Büchi reaction, which is the photochemical cycloaddition of a carbonyl group with an alkene to form an oxetane. researchgate.net The application of photoredox catalysis could also enable novel C-H functionalization reactions on the aromatic ring.

Radical vs. Polar Mechanisms in Benzenepropanal, 2-bromo-5-methoxy- Chemistry

In the absence of direct research on Benzenepropanal, 2-bromo-5-methoxy-, we can infer potential mechanistic pathways by examining the known chemistry of its constituent functional groups: a brominated benzene ring, a methoxy group, and a propanal side chain.

Polar mechanisms would likely involve the electrophilic and nucleophilic characteristics of the molecule. The carbonyl group of the propanal moiety is a key site for nucleophilic attack. The oxygen atom is electronegative, polarizing the carbon-oxygen double bond and rendering the carbonyl carbon electrophilic. Reactions with nucleophiles would proceed via a polar, two-electron flow mechanism.

Furthermore, the benzene ring, activated by the electron-donating methoxy group and deactivated by the electron-withdrawing bromo and propanal substituents, can undergo electrophilic aromatic substitution. The directing effects of these substituents would influence the regioselectivity of such reactions, which are classic examples of polar mechanisms involving charged intermediates like arenium ions.

Radical mechanisms , on the other hand, involve single-electron transfers and the formation of highly reactive radical intermediates. For a molecule like Benzenepropanal, 2-bromo-5-methoxy-, radical pathways could be initiated by radical initiators (e.g., peroxides) or by photolysis. The benzylic protons on the carbon adjacent to the benzene ring could be susceptible to abstraction by radicals, leading to a resonance-stabilized benzylic radical. The bromine atom could also be involved in radical reactions, potentially undergoing homolytic cleavage under specific conditions.

To definitively distinguish between these pathways for a specific reaction of Benzenepropanal, 2-bromo-5-methoxy-, researchers would typically employ a variety of experimental and computational techniques. These might include:

Kinetic Studies: Investigating the rate law of a reaction can provide insights into the molecularity of the rate-determining step, a key differentiator between many polar and radical processes.

Product Analysis: The types of products formed can strongly suggest the underlying mechanism. For instance, the formation of dimers or products of radical recombination would point towards a radical pathway.

Radical Trapping Experiments: The use of radical traps, which are compounds that react readily with radicals to form stable, detectable products, can provide evidence for the presence of radical intermediates.

Spectroscopic Studies: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can directly detect and characterize radical species.

Computational Modeling: Quantum chemical calculations can be used to model the potential energy surfaces of both polar and radical pathways, helping to predict which is more energetically favorable.

Without such dedicated studies on Benzenepropanal, 2-bromo-5-methoxy-, any claims about the prevalence of radical versus polar mechanisms in its chemistry would be speculative.

Advanced Spectroscopic Characterization and Elucidation of Benzenepropanal, 2 Bromo 5 Methoxy

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structural components.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific absorption bands correspond to particular functional groups.

For Benzenepropanal, 2-bromo-5-methoxy-, several characteristic absorption bands are anticipated. The most prominent of these would be the strong carbonyl (C=O) stretch from the propanal moiety. For saturated aliphatic aldehydes, this peak typically appears around 1730 cm⁻¹ pressbooks.pubspectroscopyonline.com. The presence of an aldehyde is further confirmed by two distinctive C-H stretching bands around 2850-2700 cm⁻¹, one of which can sometimes be obscured but the other is usually visible pressbooks.pubspectroscopyonline.comyoutube.com.

The aromatic ring is expected to produce several signals. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ udel.edu. In-plane C=C stretching vibrations within the benzene (B151609) ring usually give rise to a series of peaks in the 1600-1450 cm⁻¹ region udel.edu. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would influence the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ udel.edu.

The methoxy (B1213986) group (-OCH₃) should present a characteristic C-O stretching band, anticipated in the 1300-1000 cm⁻¹ range udel.edu. The C-Br stretch is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for Benzenepropanal, 2-bromo-5-methoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Medium to Weak |

| Aldehyde | C=O Stretch | ~1730 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium to Strong |

| Methoxy | C-O Stretch | ~1250 (asymmetric), ~1040 (symmetric) | Strong |

| Alkyl Chain | C-H Stretch | ~2960-2850 | Medium |

| Bromoalkane | C-Br Stretch | ~600-500 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FT-IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule, Raman scattering depends on a change in polarizability.

In the expected Raman spectrum of Benzenepropanal, 2-bromo-5-methoxy-, the aromatic ring vibrations are likely to be prominent. The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, should produce a strong and sharp band in the Raman spectrum. Non-polar bonds, such as the C=C bonds of the aromatic ring, generally show strong Raman signals.

The carbonyl (C=O) stretch of the aldehyde is also expected to be visible in the Raman spectrum, though it is typically less intense than in the IR spectrum. The C-Br bond should also be Raman active. Unlike in IR spectroscopy, C-H out-of-plane bending modes of the phenyl group are often absent or very weak in Raman spectra s-a-s.org.

Table 2: Predicted Raman Shifts for Benzenepropanal, 2-bromo-5-methoxy-

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | ~1730 | Medium |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 | Strong |

| Methoxy | CH₃ Rocking | ~1180 | Medium |

| Bromoalkane | C-Br Stretch | ~600-500 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from a ground state to an excited state. The absorption is dependent on the presence of chromophores, which are typically unsaturated functional groups.

The primary chromophore in Benzenepropanal, 2-bromo-5-methoxy- is the substituted benzene ring. Anisole (B1667542) (methoxybenzene), a related parent structure, typically exhibits a primary absorption band (π → π* transition) around 220 nm and a secondary band around 270 nm. The presence of a bromine atom as a substituent on the aromatic ring is expected to cause a bathochromic (red) shift of these absorption maxima. The aldehyde group, being conjugated with the aromatic ring through the propanal side chain, will also influence the electronic transitions. A weak n → π* transition associated with the carbonyl group is also expected at a longer wavelength, likely in the near-UV region.

Table 3: Predicted UV-Vis Absorption Maxima for Benzenepropanal, 2-bromo-5-methoxy-

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Substituted Benzene Ring | ~220-240 |

| π → π | Substituted Benzene Ring | ~270-290 |

| n → π* | Carbonyl Group | ~300-330 |

X-ray Crystallography for Single Crystal Structure Determination (if available)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.organton-paar.com. By diffracting a beam of X-rays through a single crystal, one can obtain a diffraction pattern that can be mathematically transformed into a model of the electron density, and thus the atomic positions, within the crystal's unit cell wikipedia.organton-paar.comlibretexts.org.

Currently, there are no published single-crystal X-ray diffraction data for Benzenepropanal, 2-bromo-5-methoxy-. If a suitable single crystal of this compound were to be grown and analyzed, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of propanal has been determined using powder X-ray diffraction rsc.org. Similar studies on the title compound would elucidate its solid-state conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light by chiral molecules saschirality.org. A molecule is chiral if it is non-superimposable on its mirror image.

Benzenepropanal, 2-bromo-5-methoxy- possesses a chiral center at the second carbon of the propanal chain (the carbon atom to which the bromine is attached). Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy would be a critical tool for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample saschirality.org.

As no experimental data is available, a theoretical prediction of the CD spectrum would require high-level quantum chemical calculations. Such a spectrum would show positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum, with the sign of the peaks being opposite for the two enantiomers. This technique would be invaluable for the stereochemical analysis of this compound.

Chemical Transformations and Derivatization of Benzenepropanal, 2 Bromo 5 Methoxy

Reactions at the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, offering a gateway to numerous other functional groups through a variety of well-established reactions.

Reduction to Alcohols (e.g., Benzenepropanol, 2-bromo-5-methoxy-)

The aldehyde functionality of Benzenepropanal, 2-bromo-5-methoxy- can be readily reduced to a primary alcohol, yielding Benzenepropanol, 2-bromo-5-methoxy- . This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Research Findings: Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a mild reducing agent, generally used in alcoholic solvents like ethanol (B145695) or methanol (B129727), and is highly chemoselective for aldehydes and ketones. This selectivity ensures that the bromo- and methoxy-substituents on the aromatic ring, as well as any potential carbon-carbon double bonds, remain intact during the reaction. LiAlH₄ is a much stronger reducing agent and, while also effective for this transformation, requires anhydrous conditions (typically in ethers like diethyl ether or tetrahydrofuran) and more careful handling. For this specific substrate, the milder conditions offered by NaBH₄ are often sufficient and preferable.

The general reaction is as follows:

Starting Material: Benzenepropanal, 2-bromo-5-methoxy-

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Methanol or Ethanol

Product: Benzenepropanol, 2-bromo-5-methoxy-

Oxidation to Carboxylic Acids (e.g., Benzenepropanoic acid, 2-bromo-5-methoxy-)

The aldehyde group can be oxidized to a carboxylic acid, converting Benzenepropanal, 2-bromo-5-methoxy- into Benzenepropanoic acid, 2-bromo-5-methoxy- . Care must be taken to select an oxidizing agent that does not cause unwanted side reactions on the electron-rich aromatic ring.

Research Findings: A highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups is the Pinnick oxidation. This method utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄). A chlorine scavenger, like 2-methyl-2-butene (B146552), is typically added to prevent the formation of reactive chlorine species that could interact with the aromatic ring. Research on the structurally similar 2-bromo-5-methoxybenzaldehyde (B1267466) has shown its successful oxidation to 2-bromo-5-methoxybenzoic acid in quantitative yield using this method. chemicalbook.com These conditions are directly applicable to the propanal derivative.

A typical procedure involves:

Starting Material: Benzenepropanal, 2-bromo-5-methoxy-

Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene

Solvent System: tert-Butyl alcohol, Tetrahydrofuran (THF), and Water

Product: Benzenepropanoic acid, 2-bromo-5-methoxy-

Condensation Reactions leading to Imines, Oximes, and Hydrazones

The electrophilic carbon of the aldehyde group readily reacts with nitrogen-based nucleophiles in condensation reactions to form carbon-nitrogen double bonds. These reactions typically occur under mild, often acid-catalyzed, conditions and are characterized by the loss of a water molecule.

Research Findings:

Imine Formation: The reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. The condensation of aromatic aldehydes with primary aliphatic amines is generally a high-yielding process. researchgate.net The reaction can be performed neat or in a suitable solvent, sometimes with a dehydrating agent or an acid catalyst like Amberlyst-15 to facilitate the reaction. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. The synthesis of oximes from aldehydes is a robust transformation, often achieved by simply reacting the aldehyde with hydroxylamine hydrochloride in a solvent like ethanol, sometimes with a base to liberate the free hydroxylamine. nih.gov

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These reactions are efficient and often used for the characterization of aldehydes and ketones.

These condensation reactions significantly expand the synthetic utility of Benzenepropanal, 2-bromo-5-methoxy-, providing intermediates for the synthesis of nitrogen-containing heterocycles and other complex molecules. researchgate.netnih.gov

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction offers excellent control over the position of the newly formed double bond, a distinct advantage over elimination-based methods. libretexts.org

Research Findings: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The ylide acts as a carbon nucleophile, attacking the aldehyde's carbonyl carbon. youtube.com This leads to a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide), the formation of which is the thermodynamic driving force of the reaction. masterorganicchemistry.com

The general transformation is:

Starting Material: Benzenepropanal, 2-bromo-5-methoxy-

Reagent: A phosphonium ylide (e.g., Ph₃P=CHR)

Product: An alkene derivative of the parent compound (e.g., 1-(2-bromo-5-methoxyphenyl)-1-butene, if the ylide is Ph₃P=CHCH₃)

The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide used (stabilized or non-stabilized). organic-chemistry.org

Transformations Involving the Aromatic Ring

The bromo-substituent on the aromatic ring serves as a handle for further modifications, most notably through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com

Research Findings: The feasibility of an SNAr reaction is critically dependent on the electronic properties of the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. libretexts.org

In the case of Benzenepropanal, 2-bromo-5-methoxy- :

The leaving group is the bromine atom at the C2 position.

The methoxy (B1213986) group (-OCH₃) at the C5 position is an electron-donating group (EDG), which deactivates the ring towards nucleophilic attack.

The propanal group (-CH₂CH₂CHO) is located ortho to the bromine. While an aldehyde is an EWG, its electron-withdrawing effect is significantly diminished because it is insulated from the aromatic ring by a two-carbon alkyl chain. The inductive effect of the alkyl chain is weakly electron-donating.

Due to the absence of a strong, directly-conjugated EWG at the ortho or para positions and the presence of an electron-donating methoxy group, the aromatic ring of Benzenepropanal, 2-bromo-5-methoxy- is not sufficiently activated for a standard SNAr reaction. Nucleophilic attack is electronically disfavored, and the required high-energy Meisenheimer complex would not be adequately stabilized. masterorganicchemistry.comlibretexts.org Consequently, forcing the substitution of the bromine atom with a nucleophile would likely require extremely harsh reaction conditions (high temperature and pressure) and may proceed through alternative, less common mechanisms rather than the classical addition-elimination SNAr pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene (B151609) ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgorganic-chemistry.org These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product and regenerate the catalyst. uwindsor.cayoutube.com

Suzuki Reaction: The Suzuki coupling reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is widely used for the formation of biaryl structures. For Benzenepropanal, 2-bromo-5-methoxy-, a Suzuki reaction with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-5-methoxybenzenepropanal derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netbeilstein-journals.orguzh.ch

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct method for the arylation of olefins. youtube.com The reaction of Benzenepropanal, 2-bromo-5-methoxy- with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands. organic-chemistry.orglibretexts.org

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgresearchgate.netlibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes. nih.govresearchgate.net Coupling Benzenepropanal, 2-bromo-5-methoxy- with a terminal alkyne (RC≡CH) would afford a 2-(alkynyl)-5-methoxybenzenepropanal. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. researchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-5-methoxybenzenepropanal |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 2-Styryl-5-methoxybenzenepropanal |

| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(Alkynyl)-5-methoxybenzenepropanal |

Electrophilic Aromatic Substitution at Unsubstituted Positions

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The conditions for these reactions must be carefully controlled to achieve selective substitution and to avoid side reactions. The mechanism of EAS involves the generation of a strong electrophile that is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent loss of a proton restores the aromaticity of the ring. msu.edumasterorganicchemistry.com

Modifications of the Methoxy Group

The methoxy group offers opportunities for further functionalization, primarily through its cleavage to reveal a phenolic hydroxyl group.

Demethylation to Phenols (e.g., Benzenepropanal, 2-bromo-5-hydroxy-)

The conversion of the methoxy group to a hydroxyl group is a common transformation. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used method. Other reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be employed, often at elevated temperatures. openstax.orgyoutube.comlibretexts.orgyoutube.com The resulting phenol (B47542), Benzenepropanal, 2-bromo-5-hydroxy-, can then participate in reactions characteristic of phenols, such as O-alkylation, O-acylation, and electrophilic substitution directed by the hydroxyl group.

Cleavage of the Ether Linkage

The cleavage of the aryl ether linkage is a fundamental reaction in organic synthesis. openstax.orgyoutube.com For Benzenepropanal, 2-bromo-5-methoxy-, this cleavage is typically performed under strong acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl group and the reaction conditions. For a methyl ether, the reaction with a strong acid like HI or HBr proceeds via an Sₙ2 mechanism where the halide ion attacks the protonated ether at the methyl group, leading to the formation of the phenol and a methyl halide. libretexts.org

Reactivity of the Propanal Side Chain beyond the Aldehyde Group

The propanal side chain provides additional sites for chemical modification beyond the aldehyde functionality itself.

Alpha-functionalization of Aldehydes

The carbon atom alpha to the aldehyde group is susceptible to functionalization through the formation of an enolate or enamine intermediate. The aldehyde can be deprotonated at the α-position using a suitable base to form an enolate, which can then react with various electrophiles. For example, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS). This introduces a halogen atom that can be a leaving group for subsequent nucleophilic substitution reactions, or it can be used to introduce unsaturation.

Furthermore, α-alkylation can be performed by treating the enolate with an alkyl halide. This allows for the extension of the carbon chain at the α-position. These reactions provide a pathway to a wide range of derivatives with modified side chains, further expanding the synthetic utility of Benzenepropanal, 2-bromo-5-methoxy-.

Information Not Available for Benzenepropanal, 2-bromo-5-methoxy-

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "Benzenepropanal, 2-bromo-5-methoxy-". Consequently, the requested article detailing its chemical transformations and use in the synthesis of heterocyclic systems cannot be generated.

The search included queries for the compound's synthesis, reactions involving its carbonyl alpha-carbon, and its application as a precursor for complex heterocyclic structures. No research findings, patents, or database entries detailing these specific aspects for "Benzenepropanal, 2-bromo-5-methoxy-" were identified.

While information exists for structurally related compounds such as 2-bromo-5-methoxybenzaldehyde and 2-bromo-5-methoxybenzoic acid, the strict requirement to focus solely on "Benzenepropanal, 2-bromo-5-methoxy-" prevents the inclusion of data from these analogues. Therefore, the content for the specified sections cannot be provided at this time.

Role of Benzenepropanal, 2 Bromo 5 Methoxy As a Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Building Blocks

The structure of Benzenepropanal, 2-bromo-5-methoxy- is primed for conversion into more complex and specialized molecular fragments, known as advanced organic building blocks. chemscene.com These blocks are then used in modular, or "building-block," synthesis strategies to construct larger, more elaborate molecules. nih.gov The aldehyde functionality can be readily transformed into other groups such as alcohols, amines, or alkenes, while the bromine atom provides a reactive site for introducing new carbon-carbon or carbon-heteroatom bonds.

For instance, the closely related compound, 2-bromo-5-methoxybenzoic acid, is a key intermediate in the synthesis of Urolithin A, a natural product known for its potential health benefits. This underscores the value of the 2-bromo-5-methoxyphenyl scaffold in creating biologically significant molecules. Similarly, Benzenepropanal, 2-bromo-5-methoxy- can be envisioned as a precursor to a variety of propanoid derivatives with applications in medicinal chemistry and materials science. ontosight.aievitachem.com

The table below illustrates some potential transformations of the key functional groups in Benzenepropanal, 2-bromo-5-methoxy- to yield advanced building blocks.

| Functional Group | Reaction Type | Resulting Functional Group | Potential Application of Building Block |

| Propanal | Wittig Reaction | Alkene | Polymer synthesis, olefin metathesis |

| Propanal | Reductive Amination | Amine | Synthesis of bioactive alkaloids and pharmaceuticals |

| Propanal | Grignard Reaction | Secondary Alcohol | Chiral synthesis, introduction of new stereocenters |

| Bromo | Suzuki Coupling | Aryl/Vinyl | Construction of bi-aryl systems for organic electronics |

| Bromo | Sonogashira Coupling | Alkyne | Synthesis of conjugated materials and complex natural products |

| Bromo | Buchwald-Hartwig Amination | Aryl Amine | Pharmaceutical synthesis, ligand development |

Applications in the Construction of Structurally Complex Molecules

The distinct reactivity of the aldehyde and bromo groups allows for sequential, controlled reactions, making Benzenepropanal, 2-bromo-5-methoxy- an excellent starting material for the synthesis of structurally complex molecules. Chemists can leverage these functional handles to build intricate molecular architectures.

For example, the aldehyde can first be used in an aldol (B89426) or Knoevenagel condensation to elongate the side chain, followed by a palladium-catalyzed cross-coupling reaction at the bromine site to attach another aromatic or aliphatic group. This stepwise approach is fundamental in the total synthesis of natural products and the development of new pharmaceutical agents. Research on the related 2-bromo-5-methoxybenzaldehyde (B1267466) shows its conversion to 2-bromo-5-methoxybenzylamine, a key step in building more complex amine-containing structures. chemicalbook.com Furthermore, studies have demonstrated the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which show analgesic and antiproliferative activities, from a 2-bromo-5-methoxybenzoyl precursor. nih.gov This highlights the utility of this scaffold in medicinal chemistry to create complex, biologically active molecules.

Utilization in the Development of New Materials with Tailored Properties

The inherent structural and electronic features of Benzenepropanal, 2-bromo-5-methoxy- make it a promising candidate for the development of novel organic materials with specific, tailored properties.

Substituted benzaldehydes are known to participate in polymerization reactions. Benzenepropanal, 2-bromo-5-methoxy- could serve as a comonomer in the synthesis of functional polymers. acs.orgresearchgate.net For instance, the aldehyde group can react with amines to form Schiff bases, which can be polymerized to create polyimines or used to form self-healing hydrogels. researchgate.net Alternatively, the aldehyde can be involved in anionic copolymerization with other aldehydes, such as phthalaldehyde, to produce polyacetals. acs.orgresearchgate.net The presence of the bromo and methoxy (B1213986) groups on the benzene (B151609) ring would impart specific properties, such as flame retardancy (from bromine) and altered solubility and electronic behavior (from the methoxy group), to the resulting polymer. nih.gov

The 2-bromo-5-methoxyphenyl core is a structural motif found in various functional organic materials. The methoxy group is an electron-donating group, which can influence the HOMO/LUMO energy levels of a conjugated system, a key aspect in designing materials for organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rutgers.edu The bromine atom can be substituted via cross-coupling reactions to extend the π-conjugation of the system, further tuning its electronic and photophysical properties. Derivatives of similar structures, like benzopyrans, have applications in medicinal chemistry and materials science due to their biological and photophysical properties. algoreducation.com The compound could thus be a precursor to dyes, sensors, or components of organic semiconductors.

Contribution to the Study of General Organic Reaction Mechanisms

Substrates with multiple, competing reactive sites are invaluable tools for studying the mechanisms and selectivity of chemical reactions. Benzenepropanal, 2-bromo-5-methoxy- is an excellent model for such studies. The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. rutgers.edumsu.edu However, the presence of the bromo and propanal groups provides steric hindrance and electronic deactivation, influencing the final regioselectivity of a reaction.

By subjecting this molecule to various reaction conditions, chemists can gain insights into:

Chemoselectivity: Whether a reagent reacts preferentially with the aldehyde, the aromatic ring, or the C-Br bond.

Regioselectivity: The specific position on the aromatic ring where substitution occurs.

Catalyst Efficacy: The ability of different catalysts to promote specific transformations, such as in cross-coupling reactions, without affecting other functional groups.

Theoretical calculations on similar systems have been used to understand how the charge density on atoms influences reaction pathways, providing a deeper understanding of reactivity and selectivity. beilstein-journals.org

Role in Academic Methodologies for Chemical Synthesis

In academic research, there is a continuous drive to develop more efficient, selective, and environmentally friendly synthetic methods. Benzenepropanal, 2-bromo-5-methoxy-, as a multifunctional building block, is an ideal substrate for developing and showcasing new synthetic methodologies. Its structure is well-suited for use in:

One-Pot Reactions: Developing procedures where multiple transformations (e.g., a reduction followed by a cross-coupling) occur in a single reaction vessel, saving time and resources. nih.gov

Cascade Reactions: Designing reaction sequences where the product of one step immediately triggers the next reaction, allowing for the rapid construction of molecular complexity. acs.org

Photoredox and Electrocatalysis: Using light or electricity to drive novel chemical transformations at the bromo or aldehyde sites under mild conditions, which is a rapidly growing field in organic synthesis. nih.gov

Late-Stage Functionalization: Demonstrating methods to modify a complex molecule in the final stages of a synthesis, a critical need in drug discovery. The compound's multiple handles allow for testing the tolerance of new reactions. acs.org

The use of such building blocks facilitates the development of robust and versatile synthetic strategies that can be broadly applied in both academic and industrial settings.

Emerging Research and Future Outlook for Benzenepropanal, 2-bromo-5-methoxy-

The scientific community is continually exploring the potential of specialized chemical compounds, and Benzenepropanal, 2-bromo-5-methoxy- is emerging as a molecule of interest. While extensive research on this specific compound is still developing, trends in the broader field of substituted aromatic aldehydes and related molecules provide a clear roadmap for future investigations. This article delves into the prospective research directions and future perspectives for Benzenepropanal, 2-bromo-5-methoxy-, focusing on sustainable synthesis, catalytic innovations, advanced analytical techniques, computational chemistry, analogue development, and the expansion of its chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-methoxybenzenepropanal, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination and methoxylation of benzenepropanal precursors. For example, halogenation of the aromatic ring using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) is a common approach. Methoxylation can be achieved via nucleophilic substitution using sodium methoxide or via Ullmann coupling for regioselective ether formation. Reaction optimization should include solvent selection (e.g., dichloromethane or THF), stoichiometric ratios, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the purity and structural integrity of 2-bromo-5-methoxybenzenepropanal be verified?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS : For volatile derivatives, derivatize the aldehyde group (e.g., with BSTFA) and analyze using a DB-5MS column with electron ionization (EI) to confirm molecular ion peaks and fragmentation patterns .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions. The aldehyde proton (~9–10 ppm) and bromine/methoxy group coupling patterns are critical .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% by area normalization) .

Q. What safety protocols are essential for handling 2-bromo-5-methoxybenzenepropanal in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the electronic effect of the bromo and methoxy substituents influence the reactivity of benzenepropanal in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group directs electrophilic substitution via resonance donation. To study reactivity:

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals.

- Experimentally validate using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Monitor regioselectivity via LC-MS .

Q. What are the stability profiles of 2-bromo-5-methoxybenzenepropanal under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies: